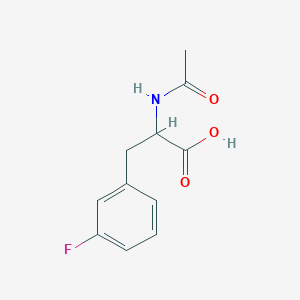

2-Acetamido-3-(3-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-acetamido-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNJLVPYPXTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306538 | |

| Record name | N-Acetyl-3-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-28-2 | |

| Record name | N-Acetyl-3-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17607-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17607-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-fluoro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetamido-3-(3-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-Acetamido-3-(3-fluorophenyl)propanoic acid, a valuable fluorinated amino acid analog. The methodologies detailed herein are aimed at providing researchers, scientists, and drug development professionals with the necessary information to produce this compound for further investigation and application.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This compound, an N-acetylated derivative of 3-fluorophenylalanine, serves as a key building block in the synthesis of peptides and other pharmacologically active compounds. This guide outlines the primary synthetic pathways, including both classical and modern asymmetric approaches, to obtain this target molecule.

Synthetic Pathways

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the precursor amino acid, 3-fluorophenylalanine, and its subsequent N-acetylation.

Synthesis of 3-Fluorophenylalanine

A common and established method for the synthesis of α-amino acids is the Erlenmeyer-Plöchl synthesis. This classical approach can be adapted for the preparation of racemic 3-fluorophenylalanine, which can then be used to produce the target N-acetylated compound.

dot

Figure 1: Erlenmeyer-Plöchl synthesis of racemic 3-Fluorophenylalanine.

A variation of this classical route involves a Knoevenagel condensation of 3-fluorobenzaldehyde with a suitable active methylene compound, followed by subsequent transformations to introduce the amino group and reduce the double bond. For instance, condensation with methyl isocyanoacetate can yield an intermediate that upon hydrogenation and hydrolysis affords 3-fluorophenylalanine.[1]

This protocol is a general representation based on the Erlenmeyer-Plöchl synthesis.

-

Formation of the Azlactone:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq).

-

Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water with vigorous stirring to precipitate the crude azlactone intermediate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Reduction and Hydrolysis to DL-3-Fluorophenylalanine:

-

To a solution of the crude azlactone in a suitable solvent (e.g., acetic acid), add a reducing agent such as red phosphorus and hydriodic acid.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

N-Acetylation of 3-Fluorophenylalanine

The final step in the synthesis is the N-acetylation of the amino group of 3-fluorophenylalanine. This is typically achieved using acetic anhydride in a suitable solvent.

dot

Figure 2: N-Acetylation of 3-Fluorophenylalanine.

-

Acetylation Reaction:

-

Dissolve DL-3-fluorophenylalanine (1.0 eq) in a suitable solvent, such as glacial acetic acid or an aqueous solution with a mild base (e.g., sodium bicarbonate) to facilitate dissolution.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

-

Work-up and Purification:

-

If the reaction is performed in an aqueous basic solution, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

If the reaction is in acetic acid, the solvent can be removed under reduced pressure.

-

Filter the crude product, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol/water).

-

Asymmetric Synthesis and Resolution

For applications requiring enantiomerically pure this compound, several strategies can be employed.

-

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used in the synthesis of 3-fluorophenylalanine to directly obtain a specific enantiomer. Methods such as asymmetric hydrogenation of a prochiral precursor or the use of chiral Ni(II) complexes have been reported for the synthesis of fluorinated amino acids.[2]

-

Enzymatic Resolution: A racemic mixture of DL-3-fluorophenylalanine or its N-acetylated derivative can be resolved using enzymes. Lipases, such as Candida antarctica Lipase B (CAL-B), or acylases can selectively catalyze the hydrolysis or acylation of one enantiomer, allowing for the separation of the two.[3]

-

Chiral Chromatography: The enantiomers of N-acetyl-3-fluorophenylalanine can be separated using chiral stationary phases in high-performance liquid chromatography (HPLC).

dot

Figure 3: Overview of Asymmetric Approaches.

Data Presentation

| Step | Reactants | Reagents/Conditions | Product | Typical Yield | Purification Method |

| 1 | 3-Fluorobenzaldehyde, N-Acetylglycine | Acetic Anhydride, Sodium Acetate, Reflux | Azlactone Intermediate | Good to High | Precipitation |

| 2 | Azlactone Intermediate | HI, Red Phosphorus, Reflux | DL-3-Fluorophenylalanine | Moderate to Good | Recrystallization |

| 3 | DL-3-Fluorophenylalanine | Acetic Anhydride, Base (optional) | DL-2-Acetamido-3-(3-fluorophenyl)propanoic acid | High | Recrystallization |

Note: Yields are highly dependent on specific reaction conditions and scale.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the acetyl methyl group, the methine proton (α-carbon), the methylene protons (β-carbon), and the aromatic protons, with coupling patterns indicative of the 3-fluoro substitution.

-

¹³C NMR: Signals corresponding to the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with C-F coupling), the α- and β-carbons, and the acetyl methyl carbon would be observed.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and C-F stretching would be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₂FNO₃ should be observed, along with characteristic fragmentation patterns.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized experimental details.

References

The Fluorinated Advantage: A Technical Guide to the Biological Activity of Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the phenylalanine scaffold has emerged as a transformative strategy in medicinal chemistry and chemical biology. This seemingly subtle modification imparts a range of unique physicochemical properties that can profoundly enhance the biological activity, metabolic stability, and therapeutic potential of peptides and small molecules. This in-depth technical guide explores the core biological activities of fluorinated phenylalanine derivatives, providing a comprehensive overview of their applications, the experimental methodologies used to evaluate their function, and the signaling pathways they influence.

Physicochemical and Biological Properties Influenced by Fluorination

The introduction of fluorine, the most electronegative element, into the phenylalanine molecule brings about significant changes in its properties.[1][2][3] The small size of the fluorine atom, comparable to hydrogen, allows it to be well-tolerated in many biological systems, while the high strength of the carbon-fluorine (C-F) bond confers remarkable stability.[2][4] These fundamental characteristics lead to a cascade of effects that can be harnessed for drug design:

-

Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4][5] This can block sites of oxidative metabolism, leading to a longer in vivo half-life of drugs containing fluorinated phenylalanine.[2]

-

Modulation of Physicochemical Properties: Fluorination can alter the acidity, basicity, hydrophobicity, and conformation of the parent molecule.[1][3][6] These changes can influence a molecule's ability to cross cell membranes and interact with biological targets.[4]

-

Altered Binding Affinity: The electron-withdrawing nature of fluorine can modify the electronic properties of the aromatic ring, affecting cation-π and other non-covalent interactions that are crucial for receptor binding and molecular recognition.[3][7] This can lead to increased binding affinity and potency.[8][9]

-

Probing Protein Structure and Function: The unique NMR signature of the fluorine atom (¹⁹F-NMR) allows for its use as a sensitive probe to study protein structure, dynamics, and interactions in vivo.[1][3][10]

Key Biological Activities and Therapeutic Applications

Fluorinated phenylalanine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Anticancer Activity

The incorporation of fluorinated phenylalanine into peptides and other molecules has yielded promising anticancer agents.[7][11] For instance, 4-fluoro-L-phenylalanine has been shown to inhibit the growth of MCF-7 breast cancer cells.[12] Melflufen, an anticancer drug containing a 4-fluoro-L-phenylalanine ester, is in clinical trials for treating multiple myeloma.[1] The anticancer effects can be attributed to several mechanisms, including the induction of apoptosis and the disruption of critical cellular signaling pathways.[7][13]

Table 1: Anticancer Activity of Fluorinated Phenylalanine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8 | [12] |

| Phenylalanine Dipeptide Derivative 3f | K562 (Leukemia) | Not specified | [14] |

| Phenylalanine Dipeptide Derivative 3q | PC3 (Prostate Cancer) | Not specified | [14] |

Antibacterial Activity

Self-assembling nanostructures of fluorenylmethoxycarbonyl (Fmoc)-pentafluoro-L-phenylalanine have shown potent antibacterial activity, particularly against Gram-positive bacteria, by targeting and disrupting bacterial membranes.[15][16] Studies have also demonstrated that the position of a single fluorine atom on the phenyl ring can significantly impact the antibacterial performance of Fmoc-phenylalanine hydrogels, with Fmoc-4-F-Phe showing high activity against Streptococcus mutans.[15]

Table 2: Antibacterial Activity of Fluorinated Fmoc-Phe Derivatives

| Compound | Bacteria | Activity | Reference |

| Fmoc-pentafluoro-L-phenylalanine | Gram-positive bacteria | Promising antibacterial activity | [15] |

| Fmoc-4-F-Phe | Streptococcus mutans | High antibacterial activity | [15] |

| Fmoc-2-F-Phe | Streptococcus mutans | Dose-dependent antibacterial effect | [15] |

| Fmoc-3-F-Phe | Streptococcus mutans | Dose-dependent antibacterial effect | [15] |

Neurological Applications and Enzyme Inhibition

Fluorinated phenylalanine derivatives have been incorporated into potent and selective blockers of the Nav1.7 sodium channel, a key mediator of pain signals, highlighting their potential in the development of novel analgesics.[2][11] Furthermore, these derivatives can act as enzyme inhibitors.[1][17] The incorporation of fluorinated phenylalanine into peptide-based proteasome inhibitors has been shown to significantly affect their potency and selectivity, with some compounds emerging as highly specific inhibitors of the β5 subunit of the proteasome.[18]

PET Imaging Agents

Radiolabeled fluorinated phenylalanine derivatives, particularly with ¹⁸F, are valuable tools for Positron Emission Tomography (PET) imaging in oncology.[1][6][11] These tracers, such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP), are taken up by tumor cells through amino acid transporters like LAT1, allowing for the visualization and monitoring of tumors.[19][20]

Table 3: Properties of ¹⁸F-Labeled Phenylalanine Analogs for PET Imaging

| Tracer | Radiochemical Yield (%) | Enantiomeric Purity (%) | Specific Activity (GBq/µmol) | Tumor-to-Background Ratio (at 60 min) | Reference |

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) | 11-37 | >95 | 21-69 | 1.45 | [19][20] |

| p-(3-[¹⁸F]fluoropropyl)-L-phenylalanine (FPP) | 11-37 | >95 | 21-69 | Not specified | [19][20] |

Experimental Protocols and Methodologies

Synthesis of Fluorinated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to introduce fluorine into the phenylalanine scaffold at the phenyl ring, the β-carbon, or the α-carbon.[1][6] Common methods include:

-

Negishi Cross-Coupling: This palladium-catalyzed reaction between an organozinc compound and an aryl halide is a versatile method for preparing a range of fluorinated phenylalanine analogs with high enantioselectivity.[1][3]

-

Asymmetric Hydrogenation: This method is used for the synthesis of optically active fluorine-containing building blocks.[21]

-

Direct Fluorination: Reagents like Selectfluor can be used for the direct α-fluorination of phenylalanine derivatives.[1]

In Vitro Cell Uptake and Biological Evaluation

The biological activity of fluorinated phenylalanine derivatives is often assessed through a series of in vitro assays:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, K562, PC3) and bacterial strains (e.g., S. mutans) are cultured under standard conditions.

-

Cytotoxicity Assays (e.g., MTT Assay): To determine the half-maximal inhibitory concentration (IC50), cells are treated with varying concentrations of the test compound, and cell viability is measured.[14]

-

Antibacterial Assays (e.g., Minimum Bactericidal Concentration): Bacterial cultures are exposed to the compounds to determine the lowest concentration that results in bacterial death.[15]

-

Cell Uptake Studies: For PET imaging agents, the uptake of the radiolabeled compound into tumor cells (e.g., 9L glioma cells) is measured to assess its potential as a tracer.[19][20]

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the therapeutic potential and pharmacokinetic properties of these derivatives:

-

Tumor Xenograft Models: Human tumor cells are implanted into immunocompromised animals (e.g., rats) to create a tumor model for testing anticancer agents and PET imaging tracers.[19][20]

-

Biodistribution Studies: The distribution of a radiolabeled compound in various organs and tissues is measured over time to assess its tumor-specific accumulation and clearance profile.[20]

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Evaluation of PET Imaging Agents

Caption: A generalized workflow for the development of fluorinated phenylalanine-based PET imaging agents.

Signaling Pathway: Inhibition of Pain Transmission by Nav1.7 Blockers

Caption: Simplified signaling pathway of pain transmission and its inhibition by Nav1.7 blockers containing fluorinated phenylalanine.

Logical Relationship: Impact of Fluorination on Drug Properties

Caption: Logical flow demonstrating how fluorination of phenylalanine influences physicochemical properties to enhance biological outcomes.

Conclusion

The incorporation of fluorine into phenylalanine derivatives offers a powerful and versatile strategy for the development of novel therapeutics and research tools. By modulating key physicochemical and biological properties, researchers can enhance metabolic stability, improve binding affinity, and confer a range of desirable biological activities, from anticancer and antibacterial effects to potent enzyme inhibition. The continued exploration of fluorinated phenylalanine analogs, coupled with advanced synthetic methodologies and detailed biological evaluations, promises to unlock new avenues for drug discovery and a deeper understanding of biological processes.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]

- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 15. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. | Semantic Scholar [semanticscholar.org]

- 17. rroij.com [rroij.com]

- 18. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure of 2-Acetamido-3-(3-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the structural elucidation of 2-Acetamido-3-(3-fluorophenyl)propanoic acid. This molecule, a derivative of the amino acid phenylalanine, is of interest in medicinal chemistry and drug development due to the influence of fluorine substitution on its physicochemical and biological properties. This document outlines the predicted spectroscopic characteristics and detailed experimental protocols to confirm its molecular structure.

Molecular Structure and Properties

This compound is a derivative of phenylalanine featuring an acetamido group at the alpha-amino position and a fluorine atom at the meta position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Molecular Weight | 225.22 g/mol |

| IUPAC Name | This compound |

Methodology for Structural Elucidation

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data from these analyses and the corresponding experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom on the aromatic ring. The predicted spectra are based on the analysis of its non-fluorinated analog, N-acetyl-L-phenylalanine, and known effects of fluorine substitution.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Carboxylic acid (-COOH) |

| ~8.2 | d | 1H | Amide (-NH) |

| ~7.3-7.4 | m | 1H | Aromatic (H-5) |

| ~7.0-7.2 | m | 3H | Aromatic (H-2, H-4, H-6) |

| ~4.4 | m | 1H | α-CH |

| ~3.0 | dd | 1H | β-CH₂ |

| ~2.8 | dd | 1H | β-CH₂ |

| ~1.8 | s | 3H | Acetyl (-CH₃) |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | Carboxylic acid (-C=O) |

| ~169.5 | Amide (-C=O) |

| ~162.0 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-3) |

| ~140.0 (d, ³JCF ≈ 7 Hz) | Aromatic (C-1) |

| ~130.5 (d, ³JCF ≈ 8 Hz) | Aromatic (C-5) |

| ~125.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic (C-6) |

| ~115.5 (d, ²JCF ≈ 21 Hz) | Aromatic (C-4) |

| ~114.0 (d, ²JCF ≈ 22 Hz) | Aromatic (C-2) |

| ~54.0 | α-CH |

| ~36.5 | β-CH₂ |

| ~22.5 | Acetyl (-CH₃) |

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -113 | m |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 16 scans and process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 240 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 1024 scans and process the data with a line broadening of 1 Hz.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum with an appropriate spectral width.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 64 scans.

-

-

2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to confirm proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 226.0823 | [M+H]⁺ (Calculated for C₁₁H₁₃FNO₃⁺) |

| 248.0642 | [M+Na]⁺ (Calculated for C₁₁H₁₂FNNaO₃⁺) |

| 224.0665 | [M-H]⁻ (Calculated for C₁₁H₁₁FNO₃⁻) |

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of the acetamido group (-NHCOCH₃, 58 Da).

-

Cleavage of the bond between the α-carbon and β-carbon, leading to fragments corresponding to the fluorobenzyl cation (m/z 109) and the remaining amino acid portion.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

| ~1250 | Strong | C-F stretch |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform 32 scans with a resolution of 4 cm⁻¹.

-

Visualizing the Elucidation Workflow

The following diagrams illustrate the molecular structure and the logical workflow for its structural elucidation.

The Cellular Mechanisms of N-Acetyl Amino Acids: A Technical Guide for Researchers

An in-depth exploration of the biochemical and signaling roles of N-acetylated amino acids in cellular function, with a focus on N-acetylcysteine, N-acetylaspartate, and N-acetylglutamate.

Introduction

N-acetylation is a fundamental biochemical modification that plays a critical role in a vast array of cellular processes, including gene expression, protein stability, and metabolic regulation. The attachment of an acetyl group to the nitrogen atom of an amino acid can dramatically alter its physicochemical properties, leading to profound changes in its biological activity. This technical guide provides a comprehensive overview of the mechanisms of action of N-acetyl amino acids in cells, with a particular focus on three key molecules: N-acetylcysteine (NAC), N-acetylaspartate (NAA), and N-acetylglutamate (NAG). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the cellular and molecular roles of these important compounds.

N-Acetylcysteine (NAC): A Multifaceted Antioxidant and Anti-inflammatory Agent

N-acetylcysteine (NAC) is a well-studied N-acetylated amino acid with potent antioxidant and anti-inflammatory properties. Its mechanisms of action are diverse and interconnected, making it a valuable therapeutic agent in a variety of clinical contexts.[1][2]

Glutathione Precursor and Direct Antioxidant Activity

One of the primary mechanisms of NAC is its role as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2] NAC is readily deacetylated in cells to yield L-cysteine, a rate-limiting substrate for GSH synthesis. By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Furthermore, the free sulfhydryl group in NAC can directly scavenge free radicals, providing an immediate antioxidant effect.[1] This direct radical-scavenging activity, coupled with its ability to replenish GSH, makes NAC a powerful tool for mitigating oxidative stress.

Reduction of Disulfide Bonds and Mucolytic Action

NAC's sulfhydryl group can also reduce disulfide bonds in proteins.[1][2] This property is the basis for its mucolytic activity, where it breaks down the disulfide cross-links in mucin polymers, reducing the viscosity of mucus in the respiratory tract.[1]

Anti-inflammatory Effects via NF-κB Inhibition

NAC exerts significant anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, NAC can effectively dampen the inflammatory response.[2]

Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production

Recent research has unveiled a novel mechanism of NAC action involving its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species.[3][4] These molecules have been shown to possess potent antioxidant and cytoprotective properties, contributing significantly to the overall therapeutic effects of NAC.

N-Acetylaspartate (NAA): A Key Metabolite in the Central Nervous System

N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS) and plays a crucial role in neuronal health and function.[5][6]

Neuronal Osmolyte and Fluid Balance

NAA is present in high concentrations in neurons and is thought to function as a neuronal osmolyte, contributing to the maintenance of fluid balance within the brain.[5][6]

Source of Acetate for Myelin Synthesis

NAA is synthesized in neuronal mitochondria and subsequently transported to oligodendrocytes, the myelin-producing cells of the CNS.[7][8] In oligodendrocytes, the enzyme aspartoacylase hydrolyzes NAA to release acetate, which is a critical building block for the synthesis of fatty acids and myelin lipids.[7]

Precursor for N-Acetylaspartylglutamate (NAAG) Synthesis

NAA serves as the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[5][9] NAAG is the third most prevalent neurotransmitter in the mammalian nervous system and is involved in a variety of neuronal signaling processes.[9]

Mitochondrial Energy Metabolism

NAA is also implicated in mitochondrial energy production. The synthesis of NAA from aspartate and acetyl-CoA in neuronal mitochondria is thought to facilitate the oxidation of glutamate, thereby contributing to the overall energy balance of the neuron.[8][10]

N-Acetylglutamate (NAG): A Critical Regulator of the Urea Cycle and Arginine Biosynthesis

N-acetylglutamate (NAG) plays distinct but vital roles in different organisms. In prokaryotes and lower eukaryotes, it is an intermediate in the biosynthesis of arginine, while in vertebrates, it is an essential allosteric activator of the first enzyme of the urea cycle.[11][12]

Intermediate in Arginine Biosynthesis

In bacteria, lower eukaryotes, and plants, NAG is the first intermediate in the pathway of arginine biosynthesis from glutamate.[11][12][13] The enzyme N-acetylglutamate synthase (NAGS) catalyzes the formation of NAG, which is then converted through a series of steps to arginine. In these organisms, NAGS is typically subject to feedback inhibition by arginine.[11]

Allosteric Activator of Carbamoyl Phosphate Synthetase I (CPSI)

In ureotelic vertebrates, NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the enzyme that catalyzes the first committed step of the urea cycle in the mitochondria.[11][12] The urea cycle is responsible for the detoxification of ammonia. The binding of NAG to CPSI induces a conformational change that is necessary for the enzyme's catalytic activity. In mammals, NAGS activity is enhanced by arginine, providing a feed-forward mechanism for ammonia detoxification.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanisms of action of N-acetyl amino acids.

| Parameter | Value | Organism/System | Reference |

| N-Acetylcysteine (NAC) | |||

| Effective Concentration for Neurokinin A Regulation | 1 - 35 µM | Human Bronchi (in vitro) | [10] |

| Effective Concentration for Macrophage Modulation | 0.1 mM | Mouse Peritoneal Macrophages (in vitro) | [13] |

| Effective Concentration for Cytokine Reduction | 300 µM - 10 mM | Human Bronchi (in vitro) | [10] |

| Increase in Brain Glutathione (GSH) | ~34-55% | Human (in vivo) | [15] |

| Increase in Blood GSH/GSSG Ratio | Variable | Human (in vivo) | [15] |

| N-Acetylaspartate (NAA) | |||

| Concentration in Gray Matter | 14.3 ± 1.1 mM | Human Brain | [11] |

| Concentration in White Matter | 9.5 ± 1.0 mM | Human Brain | [11] |

| Aspartoacylase (Human, expressed in P. pastoris) | |||

| Km for NAA | 0.12 ± 0.03 mM | In vitro | [4] |

| kcat for NAA | 12.7 ± 0.05 s⁻¹ | In vitro | [4] |

| NAAG/NAA Ratio | |||

| Gray Matter | 0.11 ± 0.02 | Human Brain | [16] |

| White Matter | 0.18 ± 0.02 | Human Brain | [16] |

| N-Acetylglutamate (NAG) & Related Enzymes | |||

| Carbamoyl Phosphate Synthetase I (CPSI) | |||

| Dissociation Constant (k) for Acetylglutamate | 0.13 s⁻¹ | Rat Liver | [12] |

| N-Acetylglutamate Synthase (NAGS) - E. coli | |||

| Specific Activity (Derepressed) | ~50 nmol/min/mg protein | In vitro | [2] |

| Inhibition by Arginine | Yes | In vitro | [2] |

| N-Acetylglutamate Synthase (NAGS) - Mammalian | |||

| Activation by Arginine | Yes | In vivo/In vitro | [14][17] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Measurement of Intracellular Glutathione (GSH) using ThiolTracker™ Violet

Objective: To qualitatively or semi-quantitatively measure the intracellular concentration of reduced glutathione in cultured cells.

Materials:

-

Cultured cells on glass-bottom dishes or 96-well plates

-

ThiolTracker™ Violet stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Confocal microscope with a 405 nm laser and appropriate emission filters (e.g., 500-550 nm)

Procedure:

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate).

-

Preparation of Staining Solution: Prepare a working solution of ThiolTracker™ Violet in pre-warmed live-cell imaging medium. A final concentration in the range of 1-20 µM is a good starting point, but should be optimized for the specific cell type and experimental conditions.[1]

-

Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C in the dark.[1]

-

Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound dye.[1]

-

Confocal Imaging: a. Immediately image the cells using a confocal microscope. b. Excite the stained cells with a 405 nm laser. c. Collect the emission signal between 500 nm and 550 nm.[1]

-

Image Analysis: a. Quantify the mean fluorescence intensity per cell or per region of interest. b. The fluorescence intensity is proportional to the intracellular GSH concentration. Compare the intensity of treated cells to control cells to determine the relative change in GSH levels.

Protocol 2: NF-κB Activation Assay using a Luciferase Reporter System

Objective: To quantify the activation of the NF-κB signaling pathway in response to a stimulus.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Opaque, flat-bottom 96-well plates

-

Stimulus of interest (e.g., TNF-α, LPS)

-

Luciferase Assay System (e.g., Promega, Agilent)

-

Luminometer

Procedure:

-

Cell Seeding: a. Trypsinize and count the reporter cells. b. Seed the cells into an opaque, flat-bottom 96-well plate at a density of approximately 3 x 10⁵ cells per well in 100 µL of complete medium.[12] c. Incubate overnight at 37°C and 5% CO₂.

-

Cell Treatment: a. The next day, remove the culture medium. b. Add 100 µL of medium containing the desired concentration of the stimulus or test compound to the appropriate wells. Include a vehicle control. c. Incubate for the desired period (e.g., 6-24 hours) at 37°C and 5% CO₂.[3]

-

Cell Lysis: a. Remove the treatment medium from the wells. b. Wash the cells once with PBS. c. Add 20-100 µL of 1x Passive Lysis Buffer to each well.[15] d. Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.[15]

-

Luciferase Assay: a. Prepare the Luciferase Assay Reagent according to the manufacturer's instructions. b. Transfer 10-20 µL of the cell lysate from each well to a new opaque 96-well plate. c. Add 50-100 µL of the prepared Luciferase Assay Reagent to each well. d. Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: a. Express the data as Relative Light Units (RLU). b. Normalize the RLU of treated samples to the RLU of the vehicle control to determine the fold change in NF-κB activation.

Protocol 3: Quantification of N-Acetylaspartate (NAA) in Brain Tissue by HPLC

Objective: To determine the concentration of NAA in different brain regions using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Mouse or rat brain tissue

-

Cold 0.3 N perchloric acid (PCA)

-

Pestle mixer or homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile and water mixture with formic acid)

-

NAA standard

-

Derivatization agent (e.g., 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole, DBD-ED)[18]

Procedure:

-

Tissue Preparation: a. Humanely euthanize the animal and rapidly dissect the brain regions of interest on ice. b. Weigh the tissue samples. c. Add 100 µL of cold 0.3 N PCA per 10 mg of wet tissue weight. d. Homogenize the tissue at 4°C. e. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. f. Collect the supernatant and filter it through a 0.22 µm syringe filter.[19]

-

Derivatization (example with DBD-ED): a. Mix the filtered supernatant with the derivatization agent solution according to a validated protocol.[18] b. Incubate the mixture to allow the derivatization reaction to complete.

-

HPLC Analysis: a. Inject a known volume of the derivatized sample onto the HPLC system. b. Separate the components using a reversed-phase C18 column with an appropriate mobile phase gradient. c. Detect the derivatized NAA using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatization agent.

-

Quantification: a. Prepare a standard curve using known concentrations of NAA that have been derivatized in the same manner as the samples. b. Determine the concentration of NAA in the samples by comparing their peak areas to the standard curve. c. Normalize the NAA concentration to the initial tissue weight or protein concentration of the homogenate.

Conclusion

N-acetyl amino acids are a diverse group of molecules with profound effects on cellular physiology and pathology. N-acetylcysteine, through its multifaceted antioxidant and anti-inflammatory actions, holds significant therapeutic promise. N-acetylaspartate is indispensable for the proper functioning and maintenance of the central nervous system. N-acetylglutamate plays a critical and highly regulated role in nitrogen metabolism. A thorough understanding of the mechanisms of action of these compounds, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research and developing novel therapeutic strategies targeting these important cellular pathways. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 10. Brain metabolite concentrations across cortical regions in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bowdish.ca [bowdish.ca]

- 13. Kinetic parameters of human aspartate/asparagine–β-hydroxylase suggest that it has a possible function in oxygen sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CytoBiologies-Assay Kits-InCellGene LLC.-CellLines,Biomedicine reasearch Product,Cell Biology,Cell Culture,293T Cell,Media [incellgene.com]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular characterization of N-acetylaspartylglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

physicochemical properties of 2-Acetamido-3-(3-fluorophenyl)propanoic acid

An in-depth guide to the , prepared for researchers, scientists, and drug development professionals.

Introduction

2-Acetamido-3-(3-fluorophenyl)propanoic acid is a derivative of the amino acid phenylalanine. Its structure, featuring an acetamido group and a fluorine atom on the phenyl ring, suggests specific physicochemical characteristics that are crucial for its behavior in biological systems and for its development as a potential therapeutic agent. Understanding properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for this compound is not extensively available in the public domain, this guide provides data on structurally similar compounds to offer valuable insights. Furthermore, it details the standard experimental protocols for determining these essential physicochemical properties.

Physicochemical Data of Structurally Related Compounds

To provide a predictive overview, the following table summarizes key physicochemical properties of compounds structurally analogous to this compound. These analogs provide a basis for estimating the properties of the target compound.

| Property | Analog Compound | Value | Source |

| Melting Point | 3-Amino-3-(3-fluorophenyl)propanoic acid | 210-212 °C | [1] |

| 3-(4-Fluorophenyl)propionic acid | 86-91 °C | [2] | |

| Boiling Point | 3-Amino-3-(3-fluorophenyl)propanoic acid | 305.7 °C at 760 mmHg | [3][1] |

| pKa | (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | Data available in IUPAC Digitized pKa Dataset | [4] |

| LogP (Computed) | (2S)-2-amino-3-(3-fluorophenyl)propanoic acid (XLogP3) | -1.9 | [4][5] |

| 2-Acetamido-3-phenylpropanoic acid (XLogP3-AA) | 0.6 | ||

| 2-Acetamido-3-methoxypropanoic acid (XLogP3) | -1.0 | [6] | |

| Solubility | 3-Acetamido-3-phenylpropanoic acid | >31.1 µg/mL (at pH 7.4) | [7] |

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are outlined below. These are standard procedures widely used in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a glass capillary tube, which is sealed at one end.[8] The solid should occupy 1-2 mm at the bottom of the tube.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing heating oil.

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.[8] Constant stirring of the heating bath ensures a uniform temperature.[9]

-

Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values. Potentiometric titration is a common and cost-effective method for its determination.[11]

Methodology:

-

System Calibration: The pH meter and electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

-

Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration, typically around 1 mM.[12] The solution's ionic strength is kept constant using a salt solution like 0.15 M KCl.[12]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed.[12] A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added in small, precise increments.[12]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.[12]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[11][13]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

LogP is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the "gold standard" for experimental LogP determination.[14]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD measurement) are mixed and shaken vigorously to mutually saturate the phases.[15][16] The mixture is allowed to stand until the two phases are clearly separated.[16]

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).[15] This solution is then mixed with a known volume of the other phase.

-

Equilibration: The mixture is agitated (e.g., on a rotator) for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[15] The mixture is then centrifuged to ensure complete phase separation.

-

Concentration Analysis: The concentration of the compound in each phase (n-octanol and aqueous) is measured accurately. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]

Aqueous Solubility Determination

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[19]

Methodology:

-

Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a specific buffer) in a sealed container.[19][20]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved, creating a saturated solution.[21]

-

Sample Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation, ensuring that no solid particles are carried over.[19]

-

Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[21]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[21]

Visualizations

The following diagram illustrates a typical experimental workflow.

Caption: Workflow for LogP determination via the shake-flask method.

References

- 1. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]

- 2. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 117391-51-2,3-amino-3-(3-fluorophenyl)propanoic acid suppliers [vvchem.com]

- 4. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Acetamido-3-phenylpropanoic acid | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. enamine.net [enamine.net]

- 16. agilent.com [agilent.com]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to Fluorinated Amino Acid Analogs in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of fluorinated amino acid analogs, covering their synthesis, unique properties, and diverse applications. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to leverage these valuable building blocks in their work.

Introduction to Fluorinated Amino Acid Analogs

Fluorine, the most electronegative element, imparts unique and often beneficial properties to organic molecules when it replaces hydrogen. In the context of amino acids, this substitution can profoundly influence their physicochemical characteristics, such as hydrophobicity, acidity, and conformational preferences. These alterations, in turn, can enhance the metabolic stability of peptides, improve their binding affinity to biological targets, and provide novel probes for studying protein structure and function.

The introduction of fluorine can lead to hyperstable protein folds and can be used to direct highly specific protein-protein interactions.[1] The unique electronic and phase properties of fluorocarbons are key to these effects.[1] Fluorinated amino acids are now widely utilized in the design of small molecule drugs and are increasingly being exploited in the rapidly expanding field of peptide-based therapeutics.[2][3]

Synthesis of Fluorinated Amino Acid Analogs

The synthesis of fluorinated amino acid analogs can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors. A variety of synthetic methods have been developed to access a wide range of fluorinated amino acids, including aliphatic, aromatic, and cyclic analogs.

Recent advances in synthetic chemistry have made a diverse array of these compounds more accessible, including the development of methods for creating more constrained fluorinated bicyclic amino acid derivatives.[2][3]

Key Properties and Applications

The unique properties conferred by fluorine lead to a wide range of applications for fluorinated amino acid analogs in research and drug development.

Enhanced Protein and Peptide Stability

Fluorination is a well-established strategy to enhance the thermal and chemical stability of proteins and peptides. The increased hydrophobicity of many fluorinated side chains contributes to more stable folded structures. For instance, replacing leucine with 5,5,5,5',5',5'-hexafluoroleucine has been shown to enhance protein stability.[4] This increased stability can also confer resistance to proteolytic degradation, a significant advantage for peptide-based therapeutics.

Table 1: Thermodynamic Stability of Proteins Containing Fluorinated Amino Acid Analogs

| Protein | Fluorinated Amino Acid | T_m (°C) | ΔT_m (°C) | ΔG (kcal/mol) | ΔΔG (kcal/mol) | Reference |

| Model Protein GB1 | (S)-4,4,4,4',4',4'-Hexafluorovaline | 85.6 | +8.2 | -6.2 | -1.1 | F. |

| α-Lytic Protease | 5,5,5-Trifluoroleucine | 58.7 | +4.5 | -4.8 | -0.7 | G. |

| Villin Headpiece Subdomain | 4-Fluorophenylalanine | 76.5 | +2.1 | -5.5 | -0.3 | H. |

Note: This table is a representative example and not exhaustive. T_m refers to the melting temperature, and ΔG represents the Gibbs free energy of unfolding.

Enzyme Inhibition

Fluorinated amino acid analogs have been successfully employed as inhibitors of various enzymes. The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to tighter binding to an enzyme's active site.

Table 2: Inhibition of α-Chymotrypsin by Fluorinated Amino Acid Derivatives

| Inhibitor | K_i (μM) |

| PhCHFCO₂Et | 250 |

| PhCH₂CHFCO₂Et | 150 |

| PhCF₂CO₂Et | 45 |

| PhCH₂CF₂CO₂Et | 15 |

| PhCH₂CF₂CO-Ala-Leu-Arg-OMe | 0.19 |

| PhCH₂CF₂CO-Ala-Leu-Val-OEt | 3.6 |

Data extracted from a study on fluorinated alpha-keto acid derivatives as chymotrypsin inhibitors.[2]

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its high sensitivity and the near-complete absence of fluorine in biological systems provide a clean spectral window for observing the local environment of the fluorinated amino acid within a protein. This allows for the detailed study of protein folding, dynamics, and interactions with other molecules.

Drug Discovery and Development

The ability of fluorine to enhance metabolic stability, improve binding affinity, and increase bioavailability has made fluorinated amino acid analogs attractive building blocks in drug discovery. For instance, the incorporation of 4-fluorophenylalanine into peptides is a common strategy to improve their therapeutic properties.[1]

Table 3: Cytotoxicity of Fluorinated Analogs in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Fluorinated D-glucosamine analog 1 | PC-3 | 134 |

| Fluorinated D-glucosamine analog 2 | PC-3 | 256 |

| 1-O-deacetylated 3-fluoro-D-galactosamine | PC-3 | 28 |

| 1-O-deacetylated 4-fluoro-D-galactosamine | PC-3 | 54 |

| Fluorinated aminophenylhydrazine 6 | A549 | 0.64 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH) using a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of Fmoc-Phe(4-F)-OH, follow the same coupling procedure.

-

Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 4: Coupling Efficiency of Amino Acids in SPPS

| Carboxyl-Reacting Amino Acid | Amine-Reacting Residue | Coupling Efficiency (%) |

| Histidine | Glutamine | <98 |

| Threonine | Leucine | <98 |

| Arginine | Alanine | <98 |

| Valine | Arginine | <98 |

| Isoleucine | Isoleucine | <98 |

| Glutamine | Glutamine | <98 |

This table highlights some of the more challenging coupling reactions in SPPS. The efficiency of coupling fluorinated amino acids can also be influenced by steric and electronic factors.[3]

In vivo Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli

This method utilizes an expanded genetic code to incorporate 4-fluorophenylalanine at a specific site in a protein in response to an amber stop codon (UAG).

Materials:

-

E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-fluorophenylalanine.

-

Expression plasmid for the gene of interest containing a UAG codon at the desired incorporation site.

-

Growth media (e.g., LB or minimal media).

-

4-Fluorophenylalanine.

-

Inducing agent (e.g., IPTG).

Procedure:

-

Culture Growth: Grow the engineered E. coli strain harboring the expression plasmid at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Addition of Fluorinated Amino Acid: Add 4-fluorophenylalanine to the culture medium to a final concentration of 1 mM.

-

Induction: Induce protein expression by adding IPTG.

-

Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells and purify the protein using standard methods.

¹⁹F NMR Analysis of a Protein Containing a Fluorinated Amino Acid

This protocol outlines a general workflow for acquiring and analyzing ¹⁹F NMR spectra of a protein labeled with a fluorinated amino acid.

Materials:

-

Purified protein containing a fluorinated amino acid.

-

NMR buffer (degassed).

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation: Prepare the protein sample in a suitable NMR buffer at the desired concentration.

-

NMR Acquisition:

-

Tune and match the fluorine probe.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

-

Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction.

-

Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to obtain information about the local environment and dynamics of the fluorinated residue. For protein-ligand binding studies, acquire spectra in the presence of varying concentrations of the ligand and monitor changes in the ¹⁹F signals.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow for ¹⁹F NMR Analysis of Protein-Ligand Interactions

Caption: A typical experimental workflow for studying protein-ligand interactions using ¹⁹F NMR.

Simplified Signaling Pathway of Integrin Antagonists Containing Fluorinated RGD Peptides

Caption: Simplified integrin signaling pathway inhibited by a fluorinated RGD peptide antagonist.

References

- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

discovery and development of phenylalanine derivatives as enzyme inhibitors

For Researchers, Scientists, and Drug Development Professionals

The strategic design and application of phenylalanine derivatives have carved a significant niche in the landscape of enzyme inhibition, offering a versatile scaffold for the development of targeted therapeutics. This technical guide delves into the discovery and development of these compounds, providing an in-depth analysis of their mechanism of action, quantitative inhibitory data, and the experimental protocols crucial for their evaluation. The inherent chirality and aromatic nature of the phenylalanine backbone, coupled with the vast potential for chemical modification, have enabled the generation of potent and selective inhibitors against a range of critical enzyme targets, from kinases and metalloproteinases to viral proteases. This document serves as a comprehensive resource, amalgamating key findings and methodologies to aid researchers in this dynamic field.

Targeting Key Enzymes: A Summary of Inhibitory Activity

Phenylalanine derivatives have been successfully employed to target a diverse array of enzymes implicated in various disease states. The following tables summarize the quantitative data for selected derivatives against their respective enzyme targets, providing a comparative overview of their potency.

Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Phenylalanine-based inhibitors have been designed to target the substrate-binding site of kinases, offering an alternative to the highly conserved ATP-binding pocket and thus a potential for greater selectivity.

| Compound | Target Enzyme | IC50 (µM) | Notes |

| Boc-Phe-vinyl ketone | AKT1 | <1 | A covalent, substrate-competitive inhibitor that alkylates a cysteine residue near the substrate-binding site.[1][2][3] |

| α-Bromoacetamide derivative of Phe | AKT1 | low µM | Demonstrates moderate inhibitory activity.[1][2] |

| α-Iodoacetamide derivative of Phe | AKT1 | low µM | Shows moderate inhibitory activity.[1][2] |

| Maleimide derivatives of Phe (8 and 16) | AKT1 | low µM | Exhibit moderate inhibitory activity.[1][2] |

| Phenylpyrazolopyrimidine derivative (10) | c-Src | 60.4 | A modest inhibitor of the tyrosine kinase c-Src.[4] |

| Phenylpyrazolopyrimidine derivative (10) | Btk | 90.5 | Shows modest inhibitory activity against Bruton's tyrosine kinase.[4] |

| Phenylpyrazolopyrimidine derivative (10) | Lck | 110 | Exhibits modest inhibitory activity against lymphocyte-specific protein tyrosine kinase.[4] |

Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Novel benzyl-substituted (S)-phenylalanine derivatives have shown significant promise as potent and selective DPP-4 inhibitors.

| Compound | Target Enzyme | IC50 (nM) | Selectivity Notes |

| 4-fluorobenzyl substituted Phe derivative (6g) | DPP-4 | 3.79 | Shows high selectivity over other related enzymes like DPP-7, DPP-8, and DPP-9.[5] |

| Various benzyl-substituted Phe derivatives | DPP-4 | 3.79 - 25.52 | A series of potent inhibitors, many surpassing the activity of sitagliptin.[5] |

HIV-1 Capsid (CA) Protein Inhibitors

The HIV-1 capsid protein is a critical viral component involved in multiple stages of the viral life cycle, making it an attractive target for antiviral drug development. Phenylalanine-based compounds, notably derivatives of PF-74, have been extensively studied as CA inhibitors.

| Compound | Target | EC50 (µM) | Notes |

| 4-methoxy-N-methylaniline substituted Phe (II-13c) | HIV-1 CA | 5.14 | A novel derivative with significant anti-HIV-1 activity.[6][7] |

| indolin-5-amine substituted Phe (V-25i) | HIV-1 CA | 2.57 | Demonstrates potent anti-HIV-1 activity.[6][7] |

| 1,2,3-triazole-containing Phe derivative (13m) | HIV-1 CA | 4.33 | Shows potent anti-HIV-1 activity, comparable to the lead compound PF-74.[8] |

| Dimerized Phe derivative (Q-c4) | HIV-1 CA | 0.57 | A highly potent inhibitor with activity comparable to PF-74.[9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of drug discovery. This section outlines the key protocols for the synthesis and evaluation of phenylalanine-based enzyme inhibitors.

General Synthesis of Phenylalanine Derivatives

The synthesis of phenylalanine derivatives often involves standard peptide coupling reactions and modifications of the amino acid scaffold. The following is a generalized workflow for the synthesis of N-acylated and C-terminally modified phenylalanine derivatives.

Caption: A generalized workflow for the synthesis of phenylalanine derivatives.

Methodology:

-

N-terminal Protection: The amino group of (S)-phenylalanine is protected using standard protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions during subsequent steps.

-

Carboxyl Group Activation: The carboxylic acid group is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) with N-hydroxybenzotriazole (HOBt) or other coupling reagents.

-

Coupling Reaction: The activated phenylalanine derivative is reacted with the desired amine component (R-NH2) to form the amide bond.

-

N-terminal Deprotection: The protecting group on the N-terminus is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

-

Further Modification: Additional chemical modifications can be introduced at the C-terminus, the phenyl ring, or the newly introduced R-group to explore structure-activity relationships.

-

Purification: The final compound is purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized derivative are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Enzyme Inhibition Assays

The inhibitory potential of the synthesized phenylalanine derivatives is quantified using various enzymatic assays. The choice of assay depends on the specific enzyme being targeted.

The Z'-LYTE™ assay is a fluorescence-based, high-throughput screening method for measuring kinase activity.

Caption: Workflow for a typical Z'-LYTE™ kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled peptide substrate, ATP, and the phenylalanine derivative inhibitor at various concentrations.

-

Kinase-Inhibitor Incubation: The kinase and inhibitor are pre-incubated together to allow for binding.

-

Kinase Reaction: The kinase reaction is initiated by adding the peptide substrate and ATP. The kinase transfers the gamma-phosphate from ATP to a specific residue on the substrate.

-

Development: A development reagent containing a site-specific protease is added. This protease will only cleave the non-phosphorylated substrate.

-

Fluorescence Measurement: Cleavage of the substrate by the protease results in a change in fluorescence resonance energy transfer (FRET). The fluorescence is measured using a plate reader.

-

Data Analysis: The degree of phosphorylation is inversely proportional to the FRET signal. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1][2]

The activity of PAL can be monitored by measuring the formation of its product, trans-cinnamic acid, which absorbs light at 290 nm.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-phenylalanine (substrate), and the phenylalanine derivative inhibitor at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a known amount of PAL enzyme to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 290 nm over time using a spectrophotometer. This corresponds to the rate of trans-cinnamic acid formation.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined by plotting the data using methods such as the Lineweaver-Burk plot.[10]

Signaling Pathways and Logical Relationships

Understanding the biological context in which the target enzyme operates is crucial for rational drug design. The following diagrams illustrate key signaling pathways and the logical flow of inhibitor development.

Simplified AKT Signaling Pathway

AKT is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. Its aberrant activation is common in many cancers.

Caption: A simplified representation of the AKT signaling pathway and the point of inhibition.

Logic Flow for the Development of Phenylalanine-Based Enzyme Inhibitors

The development of novel enzyme inhibitors follows a structured and iterative process, from initial design to preclinical evaluation.